molecular formula C11H20ClNO2 B2657147 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2408959-14-6

5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2657147
CAS No.: 2408959-14-6
M. Wt: 233.74
InChI Key: GASHDBHUTPRMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C11H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These studies often focus on their effects on the central nervous system and their potential as treatments for neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of a wide range of products .

Mechanism of Action

The mechanism of action of 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can influence various physiological processes, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and can lead to different pharmacological properties .

Properties

IUPAC Name

5-cyclopentylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASHDBHUTPRMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.